N 6-Cyclohexyladenosine-[2,8-3H]
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Description
N 6-Cyclohexyladenosine is a high affinity adenosine A 1 receptor agonist . It has been found to reduce light-induced circadian phase delays .
Molecular Structure Analysis
The 2D structure of N 6-Cyclohexyladenosine can be found in various databases . The molecule has a complex structure with multiple functional groups.Chemical Reactions Analysis
N6-Cyclohexyladenosine is a high affinity adenosine A 1 receptor agonist . It has been shown to reduce light-induced circadian phase delays and exhibit a protective effect in a lysolecithin-induced demyelination model .Physical And Chemical Properties Analysis
N 6-Cyclohexyladenosine has a molecular weight of 349.18, and its formula is C16H23N5O4 . It has 8 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 rotatable bonds . Its topological polar surface area is 125.55 .Safety And Hazards
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(cyclohexylamino)-2,8-ditritiopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1/i7T,8T |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBULDQSDUXAPJ-OEFUQVRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N 6-Cyclohexyladenosine-[2,8-3H] |
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